molecular formula C10H9BrO2 B13565163 5-(4-Bromophenyl)oxolan-3-one

5-(4-Bromophenyl)oxolan-3-one

Cat. No.: B13565163
M. Wt: 241.08 g/mol
InChI Key: VGUQNEGRWSEQGP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)oxolan-3-one is an organic compound with the molecular formula C10H9BrO2 It is a derivative of oxolan-3-one, where a bromophenyl group is attached to the fifth carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)oxolan-3-one typically involves the reaction of 4-bromobenzaldehyde with diethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of solid acid catalysts can simplify the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)oxolan-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted oxolanes.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-(4-Bromophenyl)oxolan-3-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)oxolan-3-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The exact molecular targets and pathways involved can vary based on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-oxolan-3-one: Lacks the bromine atom, which can affect its reactivity and applications.

    5-(4-Chlorophenyl)oxolan-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

5-(4-Bromophenyl)oxolan-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-(4-bromophenyl)oxolan-3-one

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,10H,5-6H2

InChI Key

VGUQNEGRWSEQGP-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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